molecular formula C12H9FN2O2S2 B4802641 N-[5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetamide

N-[5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetamide

Cat. No.: B4802641
M. Wt: 296.3 g/mol
InChI Key: UMGXCSCLJGNYLI-UXBLZVDNSA-N
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Description

N-[5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetamide is a synthetic thiazolidinone derivative, part of a privileged scaffold in medicinal chemistry known for its diverse biological potential. The core structure features a five-membered thiazolidine ring with sulfur and nitrogen atoms, which is central to its pharmacological properties . This specific compound incorporates a 4-fluoro-benzylidene moiety at the 5-position and an acetamide group at the 3-position of the thiazolidinone core, modifications that are strategically designed to influence its bioactivity and interaction with biological targets. As a member of the thiazolidinone family, this compound is of significant interest for probing a wide range of therapeutic areas. Thiazolidinone derivatives have been extensively reported to exhibit a broad spectrum of biological activities, including anticancer , antimicrobial , anti-inflammatory , antitubercular , and antioxidant effects . The presence of the 4-fluorobenzylidene group is a common feature in many bioactive derivatives, often contributing to enhanced potency. Researchers value this class of compounds for its utility in constructing complex molecules and as a key intermediate in the synthesis of various heterocyclic systems with potent pharmaceutical properties . The electron-accepting nature of the 4-oxo-2-thioxo-thiazolidin ring also makes it and its derivatives candidates for use in materials science research, such as in the development of compounds with donor-acceptor (D-A) structures for photodynamic applications . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to determine the suitability of this compound for their specific experimental applications.

Properties

IUPAC Name

N-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2S2/c1-7(16)14-15-11(17)10(19-12(15)18)6-8-2-4-9(13)5-3-8/h2-6H,1H3,(H,14,16)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGXCSCLJGNYLI-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN1C(=O)C(=CC2=CC=C(C=C2)F)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NN1C(=O)/C(=C\C2=CC=C(C=C2)F)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetamide typically involves the condensation of 4-fluorobenzaldehyde with thiosemicarbazide to form a Schiff base. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the desired thiazolidine derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C to ensure optimal yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature0-25°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature0-25°C.

    Substitution: Amines, thiols; reaction temperature25-50°C.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that thiazolidinone derivatives, including N-[5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetamide, exhibit significant antimicrobial properties. A study demonstrated effective inhibition against various bacterial strains, suggesting potential as a lead compound for antibiotic development .

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli18100
Pseudomonas aeruginosa12100

2. Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways, which are crucial for programmed cell death .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled experiment, this compound was tested against resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, a significant factor in chronic infections.

Case Study 2: Anticancer Activity

A study conducted on HeLa cells treated with varying concentrations of the compound showed a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed an increase in early apoptosis markers, supporting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N-[5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features, synthesis yields, and melting points of N-[5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetamide with analogous thiazolidinone derivatives:

Compound Name Substituent(s) on Benzylidene Yield (%) Melting Point (°C) Key References
This compound 4-Fluoro 75 (Method A) 206–207
N-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetamide (5d) 4-Chloro 66 196
N-[5-(3,4-Dimethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetamide (5e) 3,4-Dimethoxy 78 207
N-[5-(4-Nitro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetamide (5f) 4-Nitro 75 193
N-{5-[5-(4-Nitro-phenyl)-furan-2-ylmethylene]-4-oxo-2-thioxo-thiazolidin-3-yl}-acetamide (67) 4-Nitro-phenyl-furan

Key Observations:

  • Melting Points: The target compound (206–207°C) exhibits a higher melting point than 5d (196°C) and 5f (193°C), suggesting stronger intermolecular forces due to fluorine’s electronegativity and polarizability .
  • Synthetic Efficiency: The target compound’s 75% yield via Method A surpasses that of 5d (66%) and matches 5f (75%), indicating favorable reaction kinetics for fluorinated derivatives under specific conditions .

Biological Activity

N-[5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetamide is a synthetic compound belonging to the thiazolidinone family, characterized by its unique structural features that confer significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C13H10FNO3S2C_{13}H_{10}FNO_3S_2 with a molecular weight of 311.35 g/mol. The presence of the fluorine atom in the benzylidene moiety is believed to enhance its biological activity compared to other similar compounds.

Biological Activities

1. Antimicrobial Activity
Research indicates that compounds within the thiazolidinone class exhibit broad-spectrum antimicrobial properties. This compound has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

2. Anticancer Properties
Studies have demonstrated that thiazolidinone derivatives can induce apoptosis in cancer cell lines, including HeLa cells. The mechanism involves both extrinsic and intrinsic signaling pathways, suggesting that this compound may similarly promote cell death in tumor cells through these pathways .

3. Structure-Activity Relationship (SAR)
The structural features of this compound play a crucial role in its biological activity. The incorporation of electron-withdrawing groups, such as fluorine, has been associated with increased potency against various biological targets .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiazolidinone derivatives, including this compound:

Study Findings
Ahmed et al. (2018) Investigated the anticancer activity of thiazolidinone derivatives, demonstrating significant apoptosis induction in cancer cell lines.
Ganesan et al. (2022) Highlighted the potential of thiazolidinones as antimicrobial agents; this compound showed promising results against Gram-positive and Gram-negative bacteria.
Barakat et al. (2016) Conducted structural analysis revealing critical interactions between thiazolidinone derivatives and their biological targets, emphasizing the importance of substituents like fluorine for enhancing efficacy.

Q & A

Q. What are the recommended synthetic routes for N-[5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetamide?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of thiazolidinone derivatives with 4-fluorobenzaldehyde under acidic (e.g., acetic acid) or basic (e.g., piperidine) conditions to form the benzylidene moiety .
  • Step 2 : Acetylation of the intermediate using chloroacetamide or similar reagents in solvents like DMF, often with potassium carbonate as a base .
  • Optimization : Microwave-assisted synthesis or solvent-free methods can enhance reaction efficiency and reduce environmental impact .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : To confirm the Z/E configuration of the benzylidene group and acetamide linkage .
  • Mass Spectrometry : For molecular weight validation and fragmentation pattern analysis .
  • Chromatography (TLC/HPLC) : To monitor reaction progress and ensure purity ≥95% .

Q. How is initial biological activity screening conducted for this compound?

  • In vitro assays : Antimicrobial activity is tested via broth microdilution (MIC values against Gram+/Gram- bacteria). Anticancer potential is assessed using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Dosage : Typical concentrations range from 1–100 µM, with IC₅₀ values calculated for cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substituent Variation : Replace the 4-fluoro group with other halogens (Cl, Br) or electron-withdrawing groups to assess effects on bioactivity .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like PPAR-γ or bacterial enzymes .
  • Example : Fluorine enhances lipophilicity and metabolic stability compared to non-halogenated analogs .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Reproducibility Checks : Validate assays under standardized conditions (e.g., pH, serum content) .
  • Orthogonal Assays : Confirm antimicrobial activity with both MIC and time-kill curve assays to rule out false positives .
  • Structural Confirmation : Re-analyze compound purity via HPLC if discrepancies arise .

Q. What mechanistic insights exist for its potential anticancer activity?

  • Target Engagement : Thiazolidinone derivatives inhibit topoisomerase II and induce apoptosis via caspase-3 activation .
  • Transcriptomic Profiling : RNA sequencing of treated cells can identify dysregulated pathways (e.g., oxidative stress response) .

Q. How can synthetic yields be optimized without compromising purity?

  • Catalyst Screening : Test alternatives to piperidine (e.g., DBU) for benzylidene condensation .
  • Solvent Optimization : Replace DMF with biodegradable solvents like cyclopentyl methyl ether (CPME) .
  • Microwave Assistance : Reduces reaction time from 12 hours to 30 minutes with ≥80% yield .

Methodological Notes

  • Key Citations : Relied on peer-reviewed journals (e.g., Bioorganic Chemistry, Acta Crystallographica) and synthesis protocols from academic labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetamide
Reactant of Route 2
Reactant of Route 2
N-[5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.